molecular formula C7H10ClNO B026628 O-Benzylhydroxylamine hydrochloride CAS No. 2687-43-6

O-Benzylhydroxylamine hydrochloride

Cat. No. B026628
CAS RN: 2687-43-6
M. Wt: 159.61 g/mol
InChI Key: HYDZPXNVHXJHBG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of O-Benzylhydroxylamine hydrochloride has been explored through various methods. One method involves the synthesis from polyvinyl alcohol alcoholysis liquor, amidation, etherification, and hydrolysis, achieving a total yield of 90.2% with 99.3% purity. The optimal conditions for this synthesis were thoroughly investigated, highlighting the compound's efficient production (L. Qian, 2013). Additionally, a large-scale synthesis approach has been described, utilizing N-hydroxyphthalimide and benzyl chloride in phase transfer conditions, followed by acidic hydrolysis, yielding over 65% (F. Bonaccorsi & R. Giorgi, 1997).

Molecular Structure Analysis

The molecular structure of O-Benzylhydroxylamine hydrochloride and related compounds has been determined through various analytical techniques, including IR spectroscopy. These studies provide insight into the compound's structural characteristics, crucial for understanding its reactivity and physical properties.

Chemical Reactions and Properties

O-Benzylhydroxylamine hydrochloride participates in numerous chemical reactions, serving as a precursor for the synthesis of N-benzoyliminopyridinium ylides and facilitating the direct preparation of benzofurans from O-arylhydroxylamines. Its versatility is showcased in reactions involving cyclic or acyclic ketones, leading to benzofuran derivatives through a one-pot condensation-rearrangement-cyclization reaction sequence (Fanny Contiero et al., 2009).

Scientific Research Applications

  • Antifungal Properties : O-Benzyl hydroxylamine shows potential as an antiseptic drug for treating fungal infections. Its structure and vibrational characteristics play a significant role in its biological activity and toxicity (Manthiri, George, Ramalingam, & Aarthi, 2019).

  • Inhibition of D-amino Acid Oxidase : O-(2,4-dinitrophenyl)hydroxylamine rapidly inhibits D-amino acid oxidase by modifying a methionine residue at or near the active site. Benzoate is found to weaken this binding (D’Silva, Williams, & Massey, 1986).

  • Synthesis of Benzofurans : O-arylhydroxylamine hydrochlorides react with cyclic or acyclic ketones in the presence of methanesulfonic acid, leading to the formation of benzofuran derivatives in good to excellent yields (Contiero, Jones, Matts, Porzelle, & Tomkinson, 2009).

  • Inhibition of HIV-1 Replication : RD6-Y664, a novel benzylhydroxylamine derivative, effectively inhibits HIV-1 replication in acutely infected cells, targeting an early step in the viral replication cycle without suppressing HIV-1 RT enzyme activity (Okamoto et al., 1999).

  • Chemical Analysis Applications : N-benzoyl-N-phenylhydroxylamine offers versatile analytical applications in chemical analysis, overcoming the defects of cupferron and showing potential for future applications (Shendrikar, 1969).

  • Synthesis of Aminocyclopentitol Derivative : A new diastereo- and regioselective synthesis method for an aminocyclopentitol derivative uses a sugar-derived ester and N-benzylhydroxylamine hydrochloride (Jachak, Karche, & Dhavale, 2001).

  • Synthesis from Polyvinyl Alcohol : O-benzylhydroxylamine hydrochloride can be synthesized from polyvinyl alcohol alcoholysis liquid, hydroxylamine hydrochloride, and benzyl chloride with high yield and purity (Qian, 2013).

  • Environmental Chemistry : Hydrogen peroxide activated by hydroxylamine produces hydroxyl radicals, a new source of HO in environmental chemistry (Chen et al., 2015).

  • Determination of Aldehydes : A method for determining aldehydes in basic samples by gas chromatography using O-benzylhydroxylamine derivatization allows for quantitative determination up to C10 aldehydes with low detection limits (Jain & Thielen, 1995).

  • Carbonyl Compound Determination : O-(2,3,4,5,6-pentafluorophenyl)methylhydroxylamine hydrochloride is a versatile reagent for determining carbonyl-containing compounds in various environments, including water, blood, urine, air, and clothing (Cancilla & Que Hee, 1992).

Safety And Hazards

O-Benzylhydroxylamine hydrochloride is considered hazardous. It causes skin irritation, serious eye damage, and may cause an allergic skin reaction . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection .

properties

IUPAC Name

O-benzylhydroxylamine;hydrochloride
Source PubChem
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InChI

InChI=1S/C7H9NO.ClH/c8-9-6-7-4-2-1-3-5-7;/h1-5H,6,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYDZPXNVHXJHBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CON.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

622-33-3 (Parent)
Record name Hydroxylamine, O-benzyl-, hydrochloride
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DSSTOX Substance ID

DTXSID40181382
Record name Hydroxylamine, O-benzyl-, hydrochloride
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Molecular Weight

159.61 g/mol
Source PubChem
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Physical Description

White hygroscopic powder or flakes; [Alfa Aesar MSDS]
Record name O-Benzylhydroxylamine hydrochloride
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Product Name

O-Benzylhydroxylamine hydrochloride

CAS RN

2687-43-6
Record name O-Benzylhydroxylamine hydrochloride
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Record name Hydroxylamine, O-benzyl-, hydrochloride
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Record name O-Benzylhydroxylamine hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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